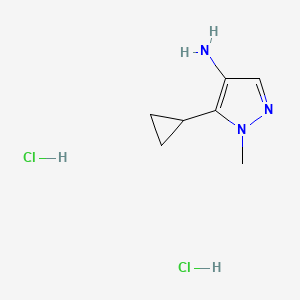

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

CAS No.: 2059975-52-7

Cat. No.: VC2611440

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059975-52-7 |

|---|---|

| Molecular Formula | C7H13Cl2N3 |

| Molecular Weight | 210.1 g/mol |

| IUPAC Name | 5-cyclopropyl-1-methylpyrazol-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H11N3.2ClH/c1-10-7(5-2-3-5)6(8)4-9-10;;/h4-5H,2-3,8H2,1H3;2*1H |

| Standard InChI Key | JSFMNCYXAZSCQO-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)N)C2CC2.Cl.Cl |

| Canonical SMILES | CN1C(=C(C=N1)N)C2CC2.Cl.Cl |

Introduction

| Property | Value |

|---|---|

| CAS Registry Number | 2059975-52-7 |

| Molecular Formula | C₇H₁₃Cl₂N₃ |

| Molecular Weight | 210.1 g/mol |

| IUPAC Name | 5-cyclopropyl-1-methylpyrazol-4-amine;dihydrochloride |

| InChI | InChI=1S/C7H11N3.2ClH/c1-10-7(5-2-3-5)6(8)4-9-10;;/h4-5H,2-3,8H2,1H3;2*1H |

| InChI Key | JSFMNCYXAZSCQO-UHFFFAOYSA-N |

The core structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with three key functional groups: a cyclopropyl group at position 5, a methyl group at position 1, and an amine group at position 4. The dihydrochloride salt form is created through the addition of two hydrogen chloride molecules, which form ionic bonds with the basic nitrogen atoms in the molecule.

Physical and Chemical Properties

The physical and chemical properties of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride are dictated by its molecular structure and salt form:

| Property | Description |

|---|---|

| Physical Appearance | Crystalline solid |

| Solubility | Highly soluble in water due to its salt form; moderately soluble in polar organic solvents |

| Stability | Generally stable at room temperature in solid form |

| Acidity/Basicity | Basic due to the amine group, but acidic in solution due to the dihydrochloride salt |

| Reactivity | Reactive at the amine position; can participate in various substitution reactions |

The compound's dihydrochloride salt form significantly enhances its water solubility compared to the free base form, making it more suitable for various biological applications and research purposes.

Synthesis and Preparation

The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride involves specific chemical processes to build the pyrazole core structure with the desired substitution pattern.

Synthetic Routes

The preparation of this compound typically follows a multi-step synthetic procedure:

-

Formation of the pyrazole ring through palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide

-

Functionalization of the pyrazole ring with cyclopropyl and methyl groups

-

Formation of the dihydrochloride salt by reacting the free base with hydrochloric acid

An alternative synthetic approach involves:

-

Cyclization of appropriate precursors under controlled conditions

-

Reaction of cyclopropyl-containing precursors with methylhydrazine

-

Formation of the dihydrochloride salt using concentrated hydrochloric acid

Industrial Production Methods

Industrial production of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride employs optimized versions of laboratory synthesis methods, with modifications to ensure scalability, efficiency, and product purity. Industrial processes typically feature:

-

Use of continuous flow reactors for better control of reaction conditions

-

Automated systems to ensure consistency in production

-

High-purity reagents and solvents to meet industrial standards

-

Stringent quality control measures to ensure product integrity

The industrial synthesis is designed to minimize waste production and maximize yield, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride can participate in various chemical transformations, influenced by its functional groups and heterocyclic structure.

Types of Reactions

The compound can undergo several types of reactions:

-

Oxidation reactions: The compound can be oxidized to form corresponding N-oxides

-

Reduction reactions: Reduction can convert the compound into its corresponding amine derivatives

-

Substitution reactions: The amine group can participate in nucleophilic substitution reactions, forming various derivatives

These reactions are fundamental to the compound's utility in organic synthesis and medicinal chemistry.

Reagents and Conditions

Common reagents and conditions used in reactions with 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride include:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Mild temperature, controlled pH |

| Reduction | Sodium borohydride, lithium aluminum hydride | Low temperature, inert atmosphere |

| Substitution | Alkyl halides, acyl chlorides | Various temperatures and solvents depending on the specific transformation |

The selection of appropriate reagents and conditions is crucial for achieving the desired transformation with high selectivity and yield.

Major Products

The major products formed from reactions with 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride include:

-

N-oxides from oxidation reactions

-

Hydrazine derivatives from reduction reactions

-

Various substituted pyrazoles from substitution reactions

The specific products obtained depend on the reaction conditions, reagents, and targeted transformations. These derivatives often serve as intermediates in the synthesis of more complex molecules with potential biological activities.

Mechanism of Action

The biological activity of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is characterized by specific molecular interactions that drive its pharmacological effects.

Molecular Interactions

The compound interacts with biological targets through several mechanisms:

-

Hydrogen bonding: The amine group and nitrogen atoms in the pyrazole ring can form hydrogen bonds with amino acid residues in target proteins

-

π-stacking interactions: The aromatic pyrazole ring can engage in π-stacking interactions with aromatic amino acid residues

-

Hydrophobic interactions: The cyclopropyl and methyl groups contribute to hydrophobic interactions with non-polar regions of proteins

These interactions collectively determine the compound's binding affinity and specificity for various molecular targets.

Enzyme Inhibition Properties

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride functions as an enzyme inhibitor by:

-

Binding to the active site of specific enzymes

-

Preventing normal enzymatic functions through competitive or non-competitive inhibition

-

Altering cellular signaling pathways dependent on these enzymes

This inhibitory activity is particularly significant in biological studies focused on enzyme inhibition and ligand-receptor interactions. The compound's ability to inhibit specific enzymes makes it valuable for investigating cellular processes and developing potential therapeutic agents.

Scientific Applications

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride has diverse applications in scientific research, spanning multiple disciplines.

Research Applications

The compound finds utility in various research areas:

-

Chemical research: Serves as a building block in the synthesis of more complex heterocyclic compounds

-

Biological research: Used in enzyme inhibition studies and as a ligand in binding studies

-

Medicinal chemistry: Functions as a scaffold for developing bioactive compounds

-

Agricultural science: Forms the basis for developing agrochemicals

Its versatility as a chemical tool makes it valuable across multiple scientific domains, contributing to advancements in both basic and applied research.

Recent Findings

Recent studies have highlighted several promising applications of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride and its derivatives:

-

Tumor growth inhibition: Compounds derived from 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine have shown promising results in inhibiting tumor growth and metastasis in preclinical studies

-

Enzymatic pathway modulation: Research has demonstrated the compound's ability to modulate specific enzymatic pathways involved in disease progression

-

Novel drug development: The compound serves as a scaffold for developing new drug candidates with improved efficacy and reduced side effects

These findings underscore the compound's potential in drug discovery and development, particularly in oncology and other therapeutic areas.

Comparative Analysis

Understanding how 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride compares to similar compounds provides valuable insights into its unique properties and potential applications.

Similar Compounds

Several compounds share structural similarities with 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride:

| Compound | Similarities | Differences |

|---|---|---|

| 4-Amino-1-methylpyrazole | Contains pyrazole ring with amino and methyl groups | Lacks cyclopropyl group |

| 1-Methyl-1H-pyrazol-4-amine | Has identical core structure | Lacks cyclopropyl group |

| 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride | Contains similar functional groups | Amine at position 3 instead of 4, only one HCl molecule |

| 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine | Contains similar functional groups | Cyclopropyl at position 3 instead of 5, no HCl |

These structural relationships influence the compounds' physical properties, chemical reactivity, and biological activities .

Unique Properties

The distinctive features of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride include:

-

Enhanced solubility: The dihydrochloride salt form provides superior water solubility compared to related compounds

-

Structural rigidity: The cyclopropyl group introduces conformational constraints that can enhance binding selectivity

-

Dual protonation sites: The presence of two HCl molecules creates unique acid-base properties

-

Electronic distribution: The specific arrangement of functional groups creates a distinctive electronic profile that influences reactivity and binding characteristics

These unique properties make 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride particularly valuable for specific applications where these characteristics are advantageous.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume